![molecular formula C20H32N2O2 B1655968 N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide CAS No. 473267-79-7](/img/structure/B1655968.png)
N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Overview
Description
Scientific Research Applications
Targeted Drug Delivery Systems
Adamantane derivatives, including the compound , have been extensively studied for their potential in targeted drug delivery systems. The unique structure of adamantane allows it to act as an anchor within lipid bilayers of liposomes . This anchoring capability can be utilized to create more stable and targeted liposomal drug delivery systems, which can improve the pharmacokinetics and pharmacodynamics of therapeutic agents.
Surface Recognition Studies
The adamantane moiety is also applied in surface recognition studies due to its high symmetry and structural uniqueness. It can be incorporated into molecules that are designed to interact with specific biological targets, such as proteins or cell membranes, facilitating the study of molecular recognition processes .
Development of Cyclodextrin Complexes
Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds. Adamantane derivatives can be included in the design of cyclodextrins to enhance their complexation abilities, which can be particularly useful in pharmaceutical applications to increase the solubility and stability of drugs .
Dendrimer Synthesis
Dendrimers are highly branched, star-shaped macromolecules. The incorporation of adamantane derivatives into dendrimers can lead to novel properties and functionalities. These can include improved drug encapsulation and release profiles, as well as the introduction of new sites for chemical conjugation .
Lipophilicity Modulation in Drug Design
The adamantane structure is known to increase the lipophilicity of compounds. By introducing the adamantane moiety into drug molecules, researchers can potentially enhance the ability of drugs to cross biological barriers, such as the blood-brain barrier, which is crucial for the treatment of central nervous system disorders .
Supramolecular Chemistry
Adamantane and its derivatives play a significant role in supramolecular chemistry. They can be used to construct self-assembled structures and materials with novel properties. These materials can have applications ranging from nanotechnology to biomedicine .
Chemical Investigations and Biomedical Applications
The compound’s structure allows for the development of novel adamantane-based structures and self-assembled supramolecular systems. These systems can be used for basic chemical investigations and have promising biomedical applications, such as in the development of new diagnostic tools or as components of biomedical devices .
Enhancing Pharmacological Properties
Adamantane derivatives are often introduced into the structures of active drugs to improve their pharmacological properties. This can include increasing drug efficacy, reducing side effects, and improving drug stability and shelf-life .
Safety and Hazards
The safety and hazards associated with “N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide” are not specified in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
properties
IUPAC Name |
N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-13(18(23)22-17-5-3-2-4-6-17)21-19(24)20-10-14-7-15(11-20)9-16(8-14)12-20/h13-17H,2-12H2,1H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDVAUSGZTXETM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387164 | |
Record name | F0340-0015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
CAS RN |
473267-79-7 | |
Record name | F0340-0015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.